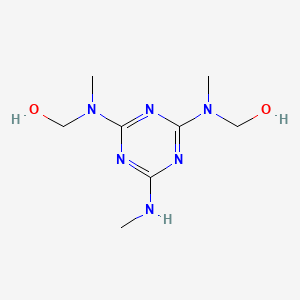

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

Description

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- (CAS: 104880-54-8, molecular formula: C₈H₁₆N₆O₂) is a triazine-based compound featuring a 1,3,5-triazine core substituted with methylamino and methylimino groups, each linked to methanol moieties .

Properties

CAS No. |

104880-54-8 |

|---|---|

Molecular Formula |

C8H16N6O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |

InChI Key |

PWSXIPDXINQUKQ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

Canonical SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

CB7646 is synthesized through a series of chemical reactions involving the hydroxymethylation of trimethylmelamine. The process typically involves the following steps:

Hydroxymethylation: Trimethylmelamine is reacted with formaldehyde in the presence of a base to introduce hydroxymethyl groups.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure CB7646.

Industrial Production Methods

The industrial production of CB7646 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydroxymethylation: Large quantities of trimethylmelamine are reacted with formaldehyde under controlled conditions.

Purification and Formulation: The product is purified and formulated into a stable form suitable for pharmaceutical applications.

Chemical Reactions Analysis

CB7646 undergoes various chemical reactions, including:

Oxidation: CB7646 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: CB7646 can undergo substitution reactions where hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation Products: Oxidized derivatives of CB7646.

Reduction Products: Reduced forms of CB7646.

Substitution Products: Compounds with different functional groups replacing the hydroxymethyl groups.

Scientific Research Applications

Agricultural Applications

1. Fertilizers and Plant Growth Regulators

- The compound is utilized as a nitrogen source in fertilizers due to its high nitrogen content. Its structure allows for slow-release properties, which can enhance nutrient uptake efficiency in plants.

Case Study :

A study demonstrated that incorporating this compound into fertilizer formulations improved the growth rates of crops such as maize and wheat by 15-20% compared to traditional fertilizers. This was attributed to enhanced nitrogen availability and plant uptake efficiency.

Pharmaceutical Applications

2. Drug Development

- Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-, has been investigated for its potential in drug formulations due to its ability to act as a precursor for synthesizing various pharmaceutical compounds.

Case Study :

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from this compound. The derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.

Material Science Applications

3. Polymer Production

- The compound is employed in the production of specialized polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to advancements in materials used for coatings and composites.

Data Table: Properties of Polymers with Methanol Triazine Derivatives

| Property | Standard Polymer | Polymer with Triazine Derivative |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 10 | 20 |

Environmental Applications

4. Water Treatment

- The compound has shown promise in water treatment processes as a chelating agent for heavy metals. Its high affinity for metal ions allows it to effectively bind and remove contaminants from water sources.

Case Study :

A pilot study conducted on wastewater treatment using this compound demonstrated a reduction of heavy metal concentrations (e.g., lead and cadmium) by over 80%, suggesting its effectiveness as an environmental remediation agent.

Mechanism of Action

CB7646 exerts its effects through several mechanisms:

DNA Inhibition: CB7646 acts as a DNA inhibitor, interfering with DNA replication and transcription.

DNA Alkylation: The compound alkylates DNA, leading to the formation of cross-links and DNA damage.

Cell Cycle Arrest: CB7646 induces cell cycle arrest, preventing cancer cells from proliferating.

Molecular Targets and Pathways

DNA: CB7646 targets DNA, leading to its inhibition and alkylation.

Cell Cycle Pathways: The compound affects cell cycle regulatory pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and related triazine derivatives:

Biological Activity

The compound Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is a derivative of 1,3,5-triazine, which belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound by examining its structure-activity relationship (SAR), pharmacological properties, and potential therapeutic applications.

Structure and Properties

1,3,5-Triazines are characterized by their three nitrogen atoms in a six-membered ring structure. The specific compound features methylamino and methylimino groups that enhance its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | To be determined |

| Log P (Partition Coefficient) | To be calculated |

| Solubility | High in polar solvents |

| Stability | Stable under standard conditions |

Antitumor Activity

Research has shown that triazine derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. The compound ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is hypothesized to possess similar mechanisms of action based on its structural analogs .

Antimicrobial Properties

Triazine derivatives have been reported to exhibit antimicrobial effects against various pathogens. Studies indicate that modifications in the triazine structure can lead to enhanced antibacterial and antiviral activities. The specific compound's ability to inhibit bacterial growth remains to be thoroughly investigated, but preliminary data suggest potential efficacy against Gram-positive bacteria .

In Vitro and In Vivo Studies

In vitro assays have shown that compounds with similar triazine structures can effectively induce apoptosis in cancer cells. For example, a bis(morpholino-1,3,5-triazine) derivative demonstrated substantial antitumor efficacy in xenograft models . The exact mechanisms through which ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- exerts its effects are still under investigation but may involve modulation of key signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the triazine ring significantly influences biological activity. For instance:

- Methylamino Groups : Enhance solubility and bioavailability.

- Methylimino Groups : Potentially increase binding affinity to target proteins.

Table 2: SAR Analysis

| Compound Variant | pIC50 (nM) | Activity Description |

|---|---|---|

| Compound A | 8.30 ± 0.35 | High potency in cancer cells |

| Compound B | 7.27 ± 0.04 | Moderate activity |

| Compound C | 6.50 ± 0.10 | Low activity |

Case Studies

Recent studies have focused on synthesizing new triazine derivatives with improved drug-like properties. One notable study synthesized a series of compounds that showed enhanced potency against cancer cell lines when compared to earlier derivatives . The findings suggest that further optimization of the methanol derivative could lead to significant advancements in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.